molecular formula C16H16N2O5 B333533 3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B333533
M. Wt: 316.31 g/mol
InChI Key: MOUKOXCKWBXEKL-UHFFFAOYSA-N
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Description

3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C16H16N2O5 This compound is characterized by its unique bicyclic structure, which includes a nitro group and a methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, which can be synthesized through Diels-Alder reactions involving cyclopentadiene and maleic anhydride. The resulting product is then subjected to further functionalization to introduce the nitro and methylanilino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylanilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylanilino group can participate in binding interactions with proteins and enzymes, potentially affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro and methylanilino groups in 3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid makes it unique compared to its simpler analogs

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

2-[(4-methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-3-carboxylic acid

InChI

InChI=1S/C16H16N2O5/c1-8-2-5-11(7-12(8)18(22)23)17-15(19)13-9-3-4-10(6-9)14(13)16(20)21/h2-5,7,9-10,13-14H,6H2,1H3,(H,17,19)(H,20,21)

InChI Key

MOUKOXCKWBXEKL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)[N+](=O)[O-]

Origin of Product

United States

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